N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine
Description
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine is a heterocyclic compound that contains both thiazole and nitrophenyl groups. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Properties
CAS No. |
61383-76-4 |
|---|---|
Molecular Formula |
C16H10FN3O2S |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H10FN3O2S/c17-13-5-3-12(4-6-13)15-10-23-16(19-15)18-9-11-1-7-14(8-2-11)20(21)22/h1-10H |
InChI Key |
IWZOEKTWAYWCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine typically involves the reaction of 4-fluorophenacyl bromide with a thiazole derivative under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired compound.
Chemical Reactions Analysis
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its potential anticancer properties are being explored for the development of new cancer therapies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The fluorophenyl and nitrophenyl groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV.
Abafungin: An antifungal drug used to treat fungal infections.
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